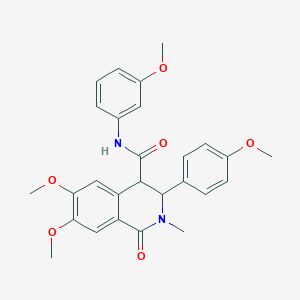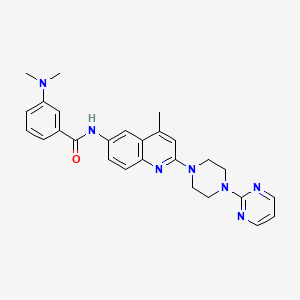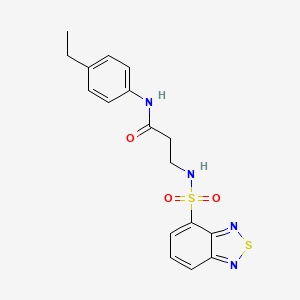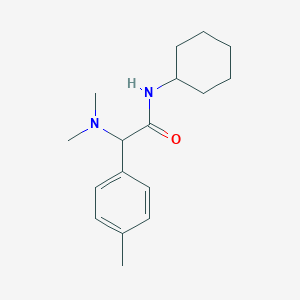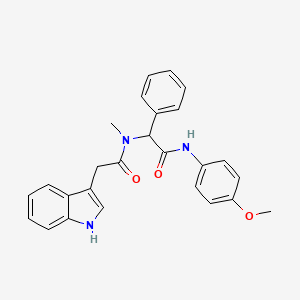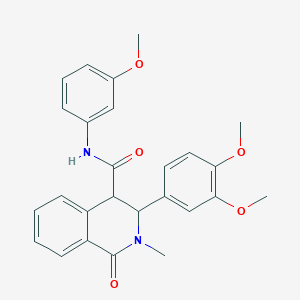
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-326860 is a bioactive small molecule known for its inhibitory effects on flavivirus replication
Vorbereitungsmethoden
The synthesis of WAY-326860 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. While detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed, it is known that the compound is available in a 10mM solution in dimethyl sulfoxide (DMSO) for research purposes .
Analyse Chemischer Reaktionen
WAY-326860 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
WAY-326860 has several scientific research applications, including:
Virology: It is used to study the inhibition of flavivirus replication, making it a valuable tool in the development of antiviral therapies.
Pharmacology: Researchers use WAY-326860 to investigate its potential therapeutic effects and mechanisms of action.
Biochemistry: The compound is used in various biochemical assays to study its interactions with biological molecules.
Wirkmechanismus
WAY-326860 exerts its effects by inhibiting the replication of flaviviruses. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the viral replication machinery, preventing the virus from multiplying and spreading.
Vergleich Mit ähnlichen Verbindungen
WAY-326860 is unique in its specific inhibitory effects on flavivirus replication. Similar compounds include:
Ribavirin: An antiviral medication used to treat various viral infections.
Favipiravir: An antiviral drug that inhibits the RNA-dependent RNA polymerase of RNA viruses.
Remdesivir: An antiviral medication used to treat COVID-19, which also targets viral replication.
WAY-326860 stands out due to its specific action against flaviviruses, making it a valuable tool in the study and development of antiviral therapies.
If you have any more questions or need further details, feel free to ask!
Eigenschaften
Molekularformel |
C26H26N2O5 |
|---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C26H26N2O5/c1-28-24(16-12-13-21(32-3)22(14-16)33-4)23(19-10-5-6-11-20(19)26(28)30)25(29)27-17-8-7-9-18(15-17)31-2/h5-15,23-24H,1-4H3,(H,27,29) |
InChI-Schlüssel |
ZJKSWCKAUPRSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



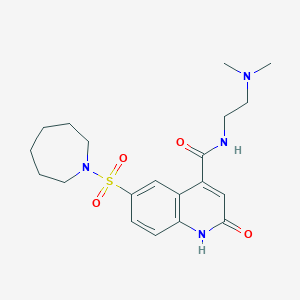
![N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B10816846.png)
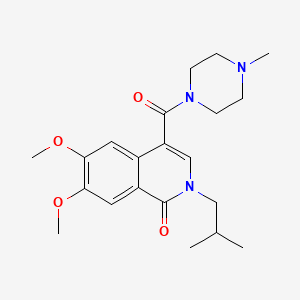
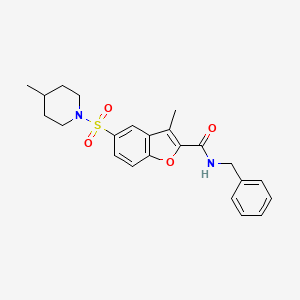
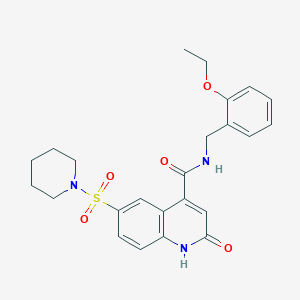
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)
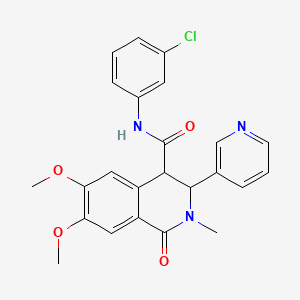
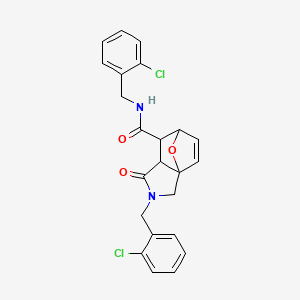
![2-(benzylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B10816903.png)
